behenic anhydride chemical structure and properties
behenic anhydride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenic anhydride, also known as docosanoyl docosanoate, is the symmetrical anhydride of behenic acid, a long-chain saturated fatty acid. Its unique chemical structure, characterized by two C22 acyl chains linked by an oxygen atom, imparts properties that are of significant interest in various scientific and industrial fields, including pharmaceuticals and materials science. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and characterization of behenic anhydride, with a focus on its relevance to research and drug development.
Chemical Structure and Identification
Behenic anhydride is a simple, symmetrical aliphatic acid anhydride. The IUPAC name for this compound is docosanoyl docosanoate.[1] It is formed from the dehydration of two molecules of behenic acid (docosanoic acid).
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Caption: 2D Chemical Structure of Behenic Anhydride.
| Identifier | Value |
| IUPAC Name | docosanoyl docosanoate[1] |
| Synonyms | Docosanoic anhydride, Bisbehenic anhydride[2] |
| CAS Number | 55726-23-3[3] |
| Molecular Formula | C₄₄H₈₆O₃[3] |
| Molecular Weight | 663.15 g/mol [2] |
| InChI Key | IJVLPVWXJLKHID-UHFFFAOYSA-N[4] |
Physicochemical Properties
Behenic anhydride is a white, waxy solid at room temperature. Its long aliphatic chains contribute to its high melting point and lipophilicity.
| Property | Value | Reference |
| Melting Point | 84 °C | [2] |
| Boiling Point | 598.1 °C at 760 mmHg | [2] |
| Density | 0.877 g/cm³ | [2] |
| Flash Point | 264 °C | [2] |
| Water Solubility | Insoluble | [2] |
| Appearance | White to almost white powder to crystal |
Reactivity and Stability
As an acid anhydride, behenic anhydride is susceptible to nucleophilic acyl substitution reactions. It can react with water to hydrolyze back to behenic acid, with alcohols to form esters, and with amines to form amides.[5] However, its long alkyl chains render it less reactive than lower molecular weight anhydrides. It is considered to be stable under normal storage conditions, though it should be protected from moisture to prevent hydrolysis.[2]
Experimental Protocols
Synthesis of Behenic Anhydride
A common method for the synthesis of symmetrical fatty acid anhydrides is the dehydration of the corresponding carboxylic acid. One documented procedure involves the reaction of behenic acid with a dehydrating agent like acetic anhydride.[6] Another approach utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent.[7]
Protocol: Synthesis via Dehydration with Acetic Anhydride [6]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add behenic acid.
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Reagent Addition: Add an equimolar amount of acetic anhydride to the flask.
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Reaction Conditions: Heat the mixture with agitation. The reaction can be carried out at atmospheric pressure and a temperature of approximately 75-90°C.
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Work-up: After the reaction is complete, apply a vacuum to distill off the acetic acid byproduct.
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Purification: The crude behenic anhydride can be purified by short-path evaporation or recrystallization from a suitable solvent.
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Caption: General workflow for the synthesis of behenic anhydride.
Characterization Protocols
1. Infrared (IR) Spectroscopy
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Objective: To identify the characteristic functional groups of behenic anhydride.
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Methodology: An Attenuated Total Reflectance (ATR) or KBr pellet transmission FTIR spectrum is acquired.
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Expected Peaks: The most prominent features for an acid anhydride are two strong carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching.[8] For non-cyclic anhydrides, these typically appear around 1820 cm⁻¹ and 1750 cm⁻¹. Strong C-H stretching bands from the long alkyl chains will be observed around 2850-2950 cm⁻¹. A C-O stretching band is also expected between 1000 and 1300 cm⁻¹.[9]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the structure of the molecule by analyzing the chemical environment of the protons and carbons.
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Methodology: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as CDCl₃.
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Expected ¹H NMR Signals: The spectrum is expected to be relatively simple. A triplet corresponding to the terminal methyl (CH₃) protons will appear at approximately 0.88 ppm. A multiplet for the methylene (CH₂) protons adjacent to the carbonyl group will be observed around 2.44 ppm. The remaining methylene protons of the long alkyl chains will produce a large, broad signal around 1.2-1.7 ppm.[10]
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Expected ¹³C NMR Signals: The carbonyl carbon will appear significantly downfield. The carbons of the long alkyl chains will give a series of signals in the aliphatic region of the spectrum.
3. Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of behenic anhydride.
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Methodology: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
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Expected Results: The molecular ion peak ([M]⁺) should be observed at m/z 662.66.[4] Characteristic fragmentation patterns for long-chain anhydrides would involve cleavage of the C-O and C-C bonds.
Applications in Drug Development
The unique properties of behenic anhydride make it a valuable tool in pharmaceutical research and development, particularly in the area of prodrug design.
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Prodrugs for Extended Release: The anhydride linkage can be used to temporarily mask the carboxylic acid group of a drug.[11] This can increase the lipophilicity of the drug, potentially improving its absorption and distribution. The anhydride bond is designed to be hydrolyzed in vivo, releasing the active drug over an extended period.[12] This approach has been explored for nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen to prolong their analgesic effect.[11][12]
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Drug Delivery Systems: Polyanhydrides, which are polymers containing repeating anhydride linkages, have been extensively studied as biodegradable carriers for controlled drug delivery.[12] While behenic anhydride itself is not a polymer, its chemistry is relevant to the understanding of these systems. The rate of hydrolysis of the anhydride bond can be tuned by altering the hydrophobicity of the attached groups, allowing for controlled release of the encapsulated drug.
Safety and Handling
Behenic anhydride is classified as a skin and eye irritant.[13] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Behenic anhydride is a well-defined chemical entity with a unique combination of a reactive anhydride functional group and long, lipophilic alkyl chains. This structure dictates its physical properties, reactivity, and potential applications. For researchers and professionals in drug development, behenic anhydride serves as an interesting building block for creating prodrugs with modified pharmacokinetic profiles. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in the design of novel therapeutic agents and delivery systems.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cas 55726-23-3,BEHENIC ANHYDRIDE | lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - Behenic anhydride (C44H86O3) [pubchemlite.lcsb.uni.lu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. BEHENIC ANHYDRIDE(55726-23-3) MS [m.chemicalbook.com]
- 11. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behenic Anhydride | C44H86O3 | CID 566696 - PubChem [pubchem.ncbi.nlm.nih.gov]
